molecular formula C13H24O2 B1594364 Methyl dodec-11-enoate CAS No. 29972-79-0

Methyl dodec-11-enoate

Cat. No.: B1594364
CAS No.: 29972-79-0
M. Wt: 212.33 g/mol
InChI Key: ZIPHBQHTAWKZCG-UHFFFAOYSA-N
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Description

Methyl dodec-11-enoate, also known as methyl 11-dodecenoate, is an organic compound with the molecular formula C13H24O2. It is an ester derived from dodec-11-enoic acid and methanol. This compound is characterized by its long carbon chain with a terminal double bond and an ester functional group. It is commonly used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodec-11-enoate can be synthesized through the esterification of dodec-11-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where dodec-11-enoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl dodec-11-enoate serves as a valuable building block in organic synthesis. Its unsaturated carbon chain allows for various chemical transformations, including:

  • Addition Reactions : The double bond can undergo addition reactions with halogens or hydrogen, facilitating the creation of more complex molecules.
  • Polymerization : It can participate in polymerization reactions to form new materials with desirable properties.

Material Science

In material science, this compound is utilized in the development of bio-based materials. Its properties make it suitable for:

  • Biodegradable Plastics : The compound can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical strength.
  • Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings and adhesives that require specific performance characteristics.

Biological Studies

Research has indicated that this compound exhibits bioactive properties, making it of interest in biological studies. Key applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Cell Signaling : this compound has been studied for its role in cell signaling pathways, particularly in bacterial communication systems where fatty acids play a crucial role .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various fatty acid esters, including this compound. Results indicated that certain concentrations exhibited significant antimicrobial activity against pathogenic bacteria, suggesting potential applications in food preservation and medical settings .

Case Study 2: Polymer Development

Research focused on the use of this compound in synthesizing biodegradable polymers demonstrated that incorporating this compound into polymer blends improved biodegradability without compromising mechanical integrity. This finding supports its application in developing sustainable materials.

Mechanism of Action

Methyl dodec-11-enoate can be compared with other similar compounds such as methyl dodecanoate and methyl undec-10-enoate:

Uniqueness: this compound’s unique feature is its terminal double bond, which provides additional reactivity and versatility in chemical synthesis compared to its saturated counterparts .

Comparison with Similar Compounds

Biological Activity

Methyl dodec-11-enoate is an organic compound classified as an unsaturated fatty acid methyl ester. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology, biochemistry, and materials science. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

This compound is formed from the reaction of dodec-11-enoic acid with methanol. The presence of a double bond at the 11th position in its carbon chain contributes to its reactivity and biological functions. The molecular structure can be represented as follows:

C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}

Target Interactions:
this compound interacts with various biological targets, influencing cellular functions and metabolic pathways. One significant mechanism involves the modulation of inflammatory responses through the inhibition of leukotriene B4 binding to its receptor on neutrophils.

Biochemical Pathways:
The compound is known to affect purine metabolism by inhibiting inosine 5’-monophosphate dehydrogenase (IMPDH), which plays a crucial role in the synthesis of guanine nucleotides. This inhibition can lead to altered cellular signaling and reduced inflammatory mediator production.

Cellular Effects

Research indicates that this compound exhibits various effects on different cell types:

  • Inflammation Modulation: It decreases nitric oxide (NO) production while increasing prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels in murine macrophages, suggesting a potential role in anti-inflammatory therapies.
  • Antimicrobial Properties: Studies have shown that derivatives of unsaturated fatty acids, including this compound, can modulate antibiotic sensitivity and biofilm formation in bacterial strains such as Pseudomonas aeruginosa .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Inflammatory Response: A study demonstrated that this compound significantly reduced inflammatory markers in murine models, indicating its potential as an anti-inflammatory agent.
  • Antibiotic Resistance Modulation: Another research highlighted its ability to enhance the efficacy of certain antibiotics against resistant strains of bacteria by altering biofilm formation dynamics .

Summary Table of Biological Activities

Activity Effect Reference
Inhibition of IMPDHReduced guanine nucleotide synthesis
Modulation of inflammatory markersDecreased NO; increased PGE2 and TNF-α
Enhancement of antibiotic efficacyIncreased sensitivity in resistant bacterial strains

Properties

IUPAC Name

methyl dodec-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPHBQHTAWKZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337670
Record name methyl dodec-11-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29972-79-0
Record name methyl dodec-11-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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